![molecular formula C20H24ClN5O2 B606494 Cathepsin inhibitor 1 CAS No. 225120-65-0](/img/structure/B606494.png)
Cathepsin inhibitor 1
Overview
Description
Cathepsin inhibitor 1 is a potent and selective inhibitor of Cathepsin, with pIC50s of 7.9, 6.7, 6.0, 5.5, and 5.2 for CatL, CatL2, CatS, CatK, and CatB, respectively . It plays a crucial role in various conditions that involve large biological systems such as autoimmune disease, cardiac repair, cardiomyopathy, heart valve disease, and atherosclerosis .
Chemical Reactions Analysis
The chemical reactions involving Cathepsin inhibitor 1 are not explicitly mentioned in the retrieved data .
Physical And Chemical Properties Analysis
Cathepsin Inhibitor 1 has a molecular formula of C20H24ClN5O2 and a molecular weight of 401.89 .
Scientific Research Applications
Cancer Immunotherapy
Cathepsin S (CatS) inhibitors have shown promise in cancer immunotherapy . CatS is overexpressed in many solid cancers and promotes an immune-suppressive and tumor-promoting microenvironment . The selective inhibition of CatS can be achieved through optimized small molecule inhibitors . This makes the design of CatS selective inhibitors and their targeting to tumor-associated M2-type macrophages (TAM) an attractive therapeutic strategy .
Brain Metastasis
CatS mediates the blood–brain barrier transmigration of breast cancer cells through proteolytic processing of the junctional adhesion molecule B (JAM-B), playing an important role in brain metastasis .
Tumor-Associated Macrophages
The inhibition of tumor-associated cathepsins, especially CatS, has emerged as a novel promising strategy in cancer immunotherapy . CatS is prominently expressed in tumor-associated M2-type macrophages (TAM), dendritic cells (DC), and myeloid-derived suppressor cells (MDSC) of the tumor microenvironment .
Metabolism and Polarization of Tumor-Associated Macrophages
Pharmacological inhibition of cathepsins B, L, and S using a novel inhibitor, GB111-NH 2, led to a polarization shift from M2- to M1 macrophages, associated with distinct alterations in lysosomal signaling and lipid metabolism . This could be therapeutically exploited in tumors with strong infiltration of M2-macrophages .
Angiogenesis and Neuropathic Pain
Extracellular cathepsin S may also be involved in angiogenesis and initiation and/or maintenance of neuropathic pain by cleavage of the membrane-bound chemokine fractalkine (CX3CL1) .
Lacrimal Gland Infiltration and Tear Secretion
In a mouse model, inhibition of CatS with a peptide-based inhibitor significantly lowered CatS activity in tears and the lacrimal gland, reduced lymphocytic infiltration in the lacrimal gland, and improved tear secretion .
Safety And Hazards
Future Directions
Despite significant success on animal models, none of the CatS inhibitors has entered phase III clinical trials, possibly due to species-specific differences in CatS as well as differences in the human versus mouse immune response . The selective inhibition of CatS can be achieved through optimized small molecule inhibitors that show good pharmacokinetic profiles and are orally bioavailable .
properties
IUPAC Name |
5-tert-butyl-N-[(2S)-3-(3-chlorophenyl)-1-(cyanomethylamino)-1-oxopropan-2-yl]-2-methylpyrazole-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN5O2/c1-20(2,3)17-12-16(26(4)25-17)19(28)24-15(18(27)23-9-8-22)11-13-6-5-7-14(21)10-13/h5-7,10,12,15H,9,11H2,1-4H3,(H,23,27)(H,24,28)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRVIHRERYCHBL-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)C(=O)NC(CC2=CC(=CC=C2)Cl)C(=O)NCC#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=NN(C(=C1)C(=O)N[C@@H](CC2=CC(=CC=C2)Cl)C(=O)NCC#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cathepsin inhibitor 1 |
Citations
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